Cas no 1400146-61-3 (3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole)

3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole 化学的及び物理的性質
名前と識別子
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- 3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole
- 1400146-61-3
- EN300-26862516
- 1H-1,2,4-Triazole, 3-bromo-1-methyl-5-nitro-
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- MDL: MFCD29707546
- インチ: 1S/C3H3BrN4O2/c1-7-3(8(9)10)5-2(4)6-7/h1H3
- InChIKey: HHZWEUCNEAMILU-UHFFFAOYSA-N
- SMILES: BrC1N=C([N+](=O)[O-])N(C)N=1
計算された属性
- 精确分子量: 205.94394g/mol
- 同位素质量: 205.94394g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 148
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.5Ų
- XLogP3: 1.2
じっけんとくせい
- 密度みつど: 2.31±0.1 g/cm3(Predicted)
- Boiling Point: 402.4±28.0 °C(Predicted)
- 酸度系数(pKa): -3.21±0.10(Predicted)
3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26862516-10.0g |
3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |
1400146-61-3 | 95% | 10g |
$7435.0 | 2023-05-25 | |
Enamine | EN300-26862516-0.05g |
3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |
1400146-61-3 | 95% | 0.05g |
$459.0 | 2023-09-11 | |
Enamine | EN300-26862516-0.5g |
3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |
1400146-61-3 | 95% | 0.5g |
$1349.0 | 2023-09-11 | |
Aaron | AR02864F-100mg |
3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |
1400146-61-3 | 95% | 100mg |
$850.00 | 2025-02-15 | |
Aaron | AR02864F-250mg |
3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |
1400146-61-3 | 95% | 250mg |
$1201.00 | 2025-02-15 | |
Enamine | EN300-26862516-5g |
3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |
1400146-61-3 | 95% | 5g |
$5014.0 | 2023-09-11 | |
Enamine | EN300-26862516-5.0g |
3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |
1400146-61-3 | 95% | 5g |
$5014.0 | 2023-05-25 | |
Enamine | EN300-26862516-1g |
3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |
1400146-61-3 | 95% | 1g |
$1729.0 | 2023-09-11 | |
Enamine | EN300-26862516-10g |
3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |
1400146-61-3 | 95% | 10g |
$7435.0 | 2023-09-11 | |
Aaron | AR02864F-2.5g |
3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole |
1400146-61-3 | 95% | 2.5g |
$4685.00 | 2025-02-15 |
3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
3-bromo-1-methyl-5-nitro-1H-1,2,4-triazoleに関する追加情報
3-Bromo-1-Methyl-5-Nitro-1H-1,2,4-Triazole: A Comprehensive Overview
3-Bromo-1-Methyl-5-Nitro-1H-1,2,4-Triazole (CAS No. 1400146-61-3) is a heterocyclic compound with a triazole ring system, which has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a bromine atom at position 3, a methyl group at position 1, and a nitro group at position 5. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.
The synthesis of 3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole involves multi-step reactions that typically start with the preparation of the triazole ring system. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels for this compound. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality. Such innovations highlight the ongoing efforts to optimize the production of this compound for industrial and research purposes.
One of the most notable applications of 3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole is in the field of drug discovery. The triazole moiety is known for its ability to form hydrogen bonds and interact with biological targets, making it a valuable scaffold in medicinal chemistry. Recent studies have demonstrated that this compound exhibits potential as an inhibitor of certain enzymes involved in disease pathways. For example, researchers have reported its activity against kinases and proteases, suggesting its potential role in the development of novel therapeutic agents.
In addition to its biological applications, 3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole has also found use in materials science. The presence of electron-withdrawing groups such as bromine and nitro groups makes this compound suitable for applications in organic electronics. Recent research has focused on incorporating this compound into conjugated systems to enhance their electronic properties. For instance, studies have shown that films prepared from this compound exhibit improved charge transport characteristics, making them promising candidates for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs).
The chemical stability of 3-bromo-1-methyl-5-nitro-1H-1,2,4-triazole is another factor that contributes to its versatility. The triazole ring system is inherently stable due to aromaticity and resonance effects within the ring. Furthermore, the substituents present on the ring enhance its resistance to degradation under certain conditions. This stability makes it suitable for use in harsh chemical environments or prolonged storage without significant loss of activity.
From an environmental perspective, understanding the fate and behavior of 3-bromo-1-methyl_5-nitro_
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